molecular formula C20H28N4 B14140669 4,4'-Bis-diathylamino-azobenzol CAS No. 89039-04-3

4,4'-Bis-diathylamino-azobenzol

Cat. No.: B14140669
CAS No.: 89039-04-3
M. Wt: 324.5 g/mol
InChI Key: ULWJZUJIVQSWSQ-UHFFFAOYSA-N
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Description

4,4’-Bis-diathylamino-azobenzol, also known as 4,4’-bis(diethylamino)azobenzene, is an organic compound characterized by the presence of two diethylamino groups attached to the azobenzene core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments. The azobenzene core allows for photoisomerization, making it a valuable compound in photochemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-bis(diethylamino)azobenzene typically involves the diazotization of 4,4’-diaminobenzene followed by coupling with diethylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The subsequent coupling reaction with diethylamine yields the desired azobenzene compound.

Industrial Production Methods

Industrial production of 4,4’-bis(diethylamino)azobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(diethylamino)azobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the azo group can yield hydrazo compounds.

    Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Various substituted azobenzene derivatives.

Scientific Research Applications

4,4’-Bis(diethylamino)azobenzene has a wide range of applications in scientific research:

    Chemistry: Used as a dye and in the study of photoisomerization processes.

    Biology: Employed in the development of photoresponsive biomaterials and as a probe for studying biological systems.

    Medicine: Investigated for its potential in drug delivery systems and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the production of dyes, pigments, and photoresponsive materials.

Mechanism of Action

The mechanism of action of 4,4’-bis(diethylamino)azobenzene primarily involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization affects the electronic distribution and molecular geometry, influencing its interaction with other molecules and materials. The diethylamino groups enhance the compound’s solubility and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(dimethylamino)azobenzene: Similar structure but with dimethylamino groups instead of diethylamino groups.

    4,4’-Bis(diethylamino)benzophenone: Contains a benzophenone core instead of an azobenzene core.

    4,4’-Bis(dipyrrolidin-1-yl)azobenzene: Substituted with pyrrolidine groups.

Uniqueness

4,4’-Bis(diethylamino)azobenzene is unique due to its specific combination of diethylamino groups and azobenzene core, which provides distinct photochemical properties and reactivity. The diethylamino groups enhance its solubility and facilitate various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

89039-04-3

Molecular Formula

C20H28N4

Molecular Weight

324.5 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C20H28N4/c1-5-23(6-2)19-13-9-17(10-14-19)21-22-18-11-15-20(16-12-18)24(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

ULWJZUJIVQSWSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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